molecular formula C15H14F2N2O3S B2590129 Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate CAS No. 832147-32-7

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate

Cat. No.: B2590129
CAS No.: 832147-32-7
M. Wt: 340.34
InChI Key: PXYGTGBTSWJYCY-UHFFFAOYSA-N
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Description

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate is a chemical compound with the molecular formula C15H14F2N2O3S and a molecular weight of 340.34. This compound is characterized by the presence of a pyrimidine ring substituted with a difluoromethoxyphenyl group and an ethylthioacetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-[3-(difluoromethoxy)phenyl]pyrimidine-2-thiol.

    Reaction with Ethyl Bromoacetate: The thiol group of the pyrimidine derivative reacts with ethyl bromoacetate under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthioacetate group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate can be compared with other similar compounds, such as:

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound also contains a pyrimidine ring and exhibits similar biological activities.

    Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another pyrimidine derivative with comparable pharmacological properties.

Properties

IUPAC Name

ethyl 2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-2-21-13(20)9-23-15-18-7-6-12(19-15)10-4-3-5-11(8-10)22-14(16)17/h3-8,14H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYGTGBTSWJYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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